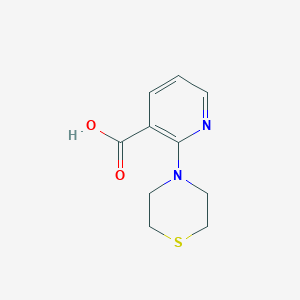

2-Thiomorpholinonicotinic acid

Description

Contextualization within Heterocyclic Chemistry: Thiomorpholine (B91149) and Nicotinic Acid Scaffolds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceutical agents and biologically active molecules. 2-Thiomorpholinonicotinic acid is built from two such foundational scaffolds:

Thiomorpholine: This is a six-membered, saturated heterocyclic compound containing both a nitrogen and a sulfur atom. jchemrev.com It is the sulfur analog of morpholine (B109124) and serves as a versatile building block in organic synthesis. jchemrev.comresearchgate.net The thiomorpholine ring is valued in medicinal chemistry for its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. sci-hub.se Derivatives of thiomorpholine have been investigated for a wide array of biological activities. jchemrev.comontosight.ai

Nicotinic Acid: Also known as niacin or vitamin B3, nicotinic acid is a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position. sci-hub.se This structure is a crucial pharmacophore, meaning it is an essential structural feature responsible for a drug's biological activity. researchgate.netsci-hub.se Nicotinic acid and its derivatives are central to numerous physiological processes and have been extensively studied for various therapeutic applications, including anti-inflammatory, lipid-lowering, and anticancer effects. acs.orgbenthamscience.comresearchgate.net

The combination of the flexible, saturated thiomorpholine ring with the rigid, aromatic nicotinic acid core results in a novel molecular architecture with potential for unique interactions with biological targets.

Historical Overview of Related Compound Classes in Academic Research

The strategy of creating hybrid molecules by linking two or more distinct pharmacophoric units is a well-established and historically significant approach in drug discovery. nih.gov The fundamental principle is that such hybrids may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action compared to the individual components.

Historically, research has shown that combining different heterocyclic systems can lead to compounds with significant therapeutic potential. For instance, the linkage of isatin, another heterocyclic core, with thiomorpholine has produced hydrazones investigated for their activity against Mycobacterium tuberculosis. nih.gov Similarly, the fusion of various heterocyclic amines with nicotinic acid hydrazide has been explored to create compounds with antimicrobial and antiurease activities. researchgate.net This historical precedent of successfully generating bioactive molecules through hybridization underpins the scientific interest in novel combinations like this compound.

Rationale for Investigating this compound in Scholarly Contexts

The academic rationale for synthesizing and studying this compound stems directly from the known attributes of its parent scaffolds. Researchers are often motivated to explore such hybrid molecules for several reasons:

Synergistic or Additive Effects: Combining a scaffold known for properties like antioxidant and hypolipidemic activity (thiomorpholine) with one known for anti-inflammatory and enzyme-inhibiting capabilities (nicotinic acid) could lead to a compound with multiple modes of action. jchemrev.comresearchgate.net

Novel Biological Activity: The unique three-dimensional structure of the hybrid compound may allow it to interact with biological targets in a way that neither of the parent molecules can alone, potentially uncovering entirely new therapeutic applications. mdpi.com

Modulation of Physicochemical Properties: The thiomorpholine moiety can be used to modify the solubility, lipophilicity, and metabolic stability of the nicotinic acid core, potentially improving its drug-like properties. sci-hub.se The influence of a molecule's physicochemical properties, such as its partition coefficient (LogP) and dissociation constant (pKa), on its biological activity is a fundamental concept in medicinal chemistry. slideshare.netfrontiersin.org

The investigation of such a compound is a logical step in the exploration of chemical space, aiming to create versatile molecules for screening against a wide range of diseases. mdpi.com

Scope and Objectives of Academic Research on this compound

Given the structure of this compound, a formal academic investigation would likely encompass the following objectives:

Chemical Synthesis and Characterization: The primary step involves developing an efficient and scalable synthesis route for the compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, Mass Spectrometry, and IR spectroscopy) would be essential to confirm its structure and purity.

Physicochemical Profiling: Determining key properties such as solubility, LogP, and pKa to predict its behavior in biological systems. mdpi.com

Biological Screening: Based on the known activities of its parent scaffolds, the compound would be screened against a panel of biological targets. This could include assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial (antibacterial and antifungal) activities. jchemrev.comresearchgate.netontosight.ai

Enzyme Inhibition Studies: Investigating the compound's ability to inhibit specific enzymes is a common objective. Given the parent scaffolds, potential targets could include enzymes like α-amylase, α-glucosidase, or urease. jchemrev.comacs.org

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs by modifying either the thiomorpholine or nicotinic acid part of the molecule. This allows researchers to understand which structural features are crucial for any observed biological activity and to optimize the compound for higher potency. mdpi.com

The ultimate goal of such research would be to determine if this compound or its derivatives represent a promising new lead for drug development.

Compound Data Tables

Table 1: Physicochemical Properties of Core Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1042803-37-1 | C10H12N2O2S | 224.28 |

| Thiomorpholine | 123-90-0 | C4H9NS | 103.19 |

| Nicotinic Acid | 59-67-6 | C6H5NO2 | 123.11 |

Table 2: Reported Biological Activities of Parent Scaffolds

| Scaffold | Reported Biological Activities in Derivatives |

|---|---|

| Thiomorpholine | Antioxidant, Hypolipidemic, Antimicrobial, Anticancer, Anti-inflammatory, Antimalarial, Antiprotozoal jchemrev.comresearchgate.netresearchgate.net |

| Nicotinic Acid | Anticancer, Anti-inflammatory, Antioxidant, Antidiabetic (enzyme inhibition), Lipid-lowering, Antifungal sci-hub.seacs.orgbenthamscience.comresearchgate.netontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-thiomorpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDQPXGIOUXMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Thiomorpholinonicotinic Acid

Strategic Synthetic Routes to 2-Thiomorpholinonicotinic Acid

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science, can be approached through various strategic routes. These methods often involve multi-step sequences to construct the core structure, which consists of a thiomorpholine (B91149) ring attached to a nicotinic acid framework.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound from simpler, readily available starting materials. youtube.com A plausible, though not explicitly detailed in the provided results, synthetic pathway could involve the reaction of a dihaloethane with an aminopyridine carboxylic acid derivative under basic conditions to form the thiomorpholine ring. The introduction of the sulfur atom could be achieved through various methods, such as reaction with sodium sulfide (B99878).

Another general approach involves the condensation of an α-amino acid with thiourea, which is a known method for synthesizing related thio-containing heterocyclic compounds like 2-thiohydantoins. nih.gov While not a direct synthesis of this compound, this highlights a potential strategy for forming the C-S and C-N bonds necessary for the thiomorpholine ring.

A general synthetic scheme for similar compounds involves the nucleophilic substitution reaction of a substituted aniline (B41778) with a cyclic amine like 4-methylpiperidine (B120128) in the presence of a base. evitachem.com This suggests a possible route where a suitable aminonicotinic acid derivative could react with a sulfur-containing dielectrophile to form the thiomorpholine ring.

Catalytic Methods in Synthesis

Catalysis plays a crucial role in modern organic synthesis, often enabling more efficient and selective reactions. acs.orgedu.krd For the synthesis of this compound and its precursors, various catalytic methods could be employed. For instance, the synthesis of 2-chloronicotinic acid, a potential precursor, can be achieved through a one-step oxidation of 2-chloro-3-alkyl pyridine (B92270) using ozone with an acetate (B1210297) catalyst. google.com

Furthermore, organocatalysis, using small organic molecules as catalysts, offers a metal-free alternative. Pyridine-2-carboxylic acid itself has been used as a catalyst in multi-component reactions to synthesize complex heterocyclic systems. rsc.org This raises the intriguing possibility of autocatalysis or the use of related pyridine derivatives to facilitate the synthesis of this compound.

Principles of Green Chemistry in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. sigmaaldrich.comrroij.com These principles are highly relevant to the synthesis of this compound.

Key green chemistry principles include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.orgedu.krd

Prevention of Waste : It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. sigmaaldrich.com

Design for Energy Efficiency : Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. sigmaaldrich.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.orgsigmaaldrich.com

Applying these principles to the synthesis of this compound would involve choosing reaction pathways that have high atom economy, utilize recyclable catalysts, employ safer solvents like water or ethanol, and minimize the use of protecting groups. acs.orgsigmaaldrich.com For example, a one-pot synthesis where multiple reaction steps are carried out in the same vessel without isolating intermediates would be a greener approach.

Derivatization Strategies of the this compound Core

Derivatization, the process of chemically modifying a molecule to create new compounds with potentially different properties, is a key strategy in drug discovery and materials science. jfda-online.comgcms.cz The this compound core offers two main sites for modification: the nicotinic acid moiety and the thiomorpholine moiety.

Modification at the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule, also known as niacin or vitamin B3, is a versatile scaffold for chemical modification. crnusa.orgusda.gov The carboxylic acid group is a primary target for derivatization.

Esterification and Amidation : The carboxylic acid can be converted into a wide range of esters and amides. researchgate.net Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. gcms.cz Amidation involves reaction with an amine, often activated by a coupling agent. These modifications can alter the compound's solubility, polarity, and biological activity. For example, converting the carboxylic acid to its methyl ester could increase its lipophilicity.

Reduction : The carboxylic acid can be reduced to a primary alcohol. This transformation opens up further possibilities for derivatization, such as ether formation or oxidation to an aldehyde.

Decarboxylation : Under certain conditions, the carboxylic acid group could be removed, although this would fundamentally alter the nicotinic acid structure.

Ring Substitution : The pyridine ring of the nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring. The specific conditions would depend on the existing substituents and the desired outcome.

Table 1: Potential Modifications at the Nicotinic Acid Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

Modification at the Thiomorpholine Moiety

The thiomorpholine ring also presents several opportunities for chemical modification.

N-Alkylation/N-Acylation : The secondary amine in the thiomorpholine ring is a nucleophilic center that can be readily alkylated or acylated. researchgate.net N-alkylation with various alkyl halides would introduce different substituents on the nitrogen atom, potentially influencing the compound's steric and electronic properties. N-acylation with acid chlorides or anhydrides would form an amide linkage.

S-Oxidation : The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation would significantly alter the polarity and hydrogen bonding capacity of the molecule.

Ring Opening : The thiomorpholine ring could potentially be opened under specific reaction conditions, leading to linear derivatives.

Table 2: Potential Modifications at the Thiomorpholine Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| N-Acylation | Acid Chloride or Anhydride | Amide |

Functionalization of the Sulfur Atom

The thiomorpholine moiety of this compound contains a sulfur atom that is amenable to a variety of functionalization reactions, most notably oxidation. This allows for the synthesis of derivatives with altered physicochemical properties, such as polarity and hydrogen bonding capacity, which can be of interest for various applications.

The sulfur atom can be oxidized to form a sulfoxide or a sulfone. The oxidation to the sulfoxide is typically achieved using a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) in a controlled manner. mdpi.comresearchgate.net The reaction of thiomorpholine with H₂O₂ can lead to the formation of thiomorpholine S-oxide. mdpi.com For the synthesis of the corresponding sulfone, a stronger oxidizing agent or more forcing conditions are generally required. Potassium permanganate (B83412) (KMnO₄) is a common reagent for the oxidation of sulfides to sulfones. vulcanchem.com

Table 1: Functionalization of the Sulfur Atom in this compound

| Transformation | Reagent(s) | Product |

| Sulfoxidation | Hydrogen Peroxide (H₂O₂) | 2-(1-Oxidothiomorpholino)nicotinic acid |

| Sulfonylation | Potassium Permanganate (KMnO₄) | 2-(1,1-Dioxidothiomorpholino)nicotinic acid |

These transformations provide access to a family of related compounds with a spectrum of electronic and steric properties centered around the sulfur atom.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of this compound via the reaction of 2-chloronicotinic acid and thiomorpholine proceeds through a well-documented SNAr mechanism. wikipedia.orgpressbooks.pubresearchgate.net This mechanism is a two-step process involving an addition-elimination sequence. pressbooks.publibretexts.org

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the thiomorpholine nitrogen atom on the carbon atom of the pyridine ring that bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group, which stabilize the resulting anionic intermediate. masterorganicchemistry.com This tetrahedral intermediate is known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized over the aromatic ring and the nitro group (if present), which is a key stabilizing feature of this intermediate. libretexts.org

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final product, this compound.

Yield Optimization and Scalability Considerations in Academic Synthesis

For academic and small-scale synthesis, the optimization of reaction yield and the consideration of scalability are crucial for the efficient production of this compound.

Yield Optimization

Several parameters can be adjusted to optimize the yield of the SNAr reaction:

Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretically required, using a slight excess of the more volatile or less expensive reactant, in this case, likely thiomorpholine, can drive the reaction to completion.

Choice of Base: The strength and nature of the base can significantly impact the reaction rate and yield. A base that is strong enough to deprotonate the nucleophile without causing side reactions is ideal. The use of non-nucleophilic bases can be advantageous to avoid competing reactions. researchgate.net

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged Meisenheimer intermediate. numberanalytics.com

Temperature: The reaction rate is temperature-dependent. An optimal temperature needs to be found that allows for a reasonable reaction time without promoting decomposition or side reactions. numberanalytics.com

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Table 2: Parameters for Yield Optimization

| Parameter | Considerations |

| Reactant Ratio | Use of a slight excess of thiomorpholine. |

| Base | Selection of a suitable organic or inorganic base. |

| Solvent | Use of polar aprotic solvents like DMF or DMSO. |

| Temperature | Optimization to balance reaction rate and selectivity. |

| Reaction Time | Monitoring for reaction completion. |

Scalability Considerations

When scaling up the synthesis from milligram to gram or larger scales in an academic setting, several factors need to be considered:

Heat Transfer: The SNAr reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing is important for maintaining a homogeneous reaction mixture and consistent reaction rates.

Work-up and Purification: The isolation and purification procedures, such as extraction and crystallization, need to be adapted for larger quantities of material. Simple precipitation and filtration are often preferred for scalability over chromatographic methods. nih.gov

Continuous Flow Synthesis: For larger-scale academic preparations, continuous flow chemistry offers advantages in terms of safety, control over reaction parameters, and ease of scaling up by extending the reaction time. smolecule.com

By carefully considering these factors, the synthesis of this compound can be efficiently optimized and scaled up to meet the demands of further research.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Thiomorpholinonicotinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Thiomorpholinonicotinic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's conformation. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) ring and within the thiomorpholine (B91149) ring, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom they are attached to. libretexts.orgwikipedia.org This technique is highly sensitive and allows for the clear identification of each C-H pair. pressbooks.pub An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying long-range correlations (over two to three bonds) between protons and carbons. columbia.edu Key HMBC correlations for this compound would include the link between the thiomorpholine ring protons and the C2 carbon of the pyridine ring, as well as correlations from ring protons to the carboxylic acid carbon.

The combined data from these experiments allow for a nearly complete assignment of the NMR spectra and a detailed model of the molecule's solution-state conformation.

| Technique | Correlating Protons | Correlating Heteroatoms | Information Gained |

|---|---|---|---|

| COSY | H4' ↔ H5' | - | Connectivity on the pyridine ring. |

| COSY | H3'' ↔ H2''; H5'' ↔ H6'' | - | Connectivity within the thiomorpholine ring. |

| HSQC | H4' | C4' | Direct C-H bond assignment. |

| HMBC | H6'' | C2' (Pyridine) | Confirms the connection point of the two rings. |

| HMBC | H4', H5' | C7' (Carboxyl) | Confirms position of the carboxylic acid group. |

| NOESY | H6'' ↔ H6' (Pyridine) | - | Provides insight into the spatial orientation between the two rings. |

Solid-State NMR (SSNMR) provides structural information on materials in their solid phase, making it a powerful complement to X-ray diffraction, especially for characterizing polymorphism or disordered systems. mdpi.com For this compound, SSNMR could be used to:

Identify the number of crystallographically independent molecules in the unit cell by observing the multiplication of distinct resonance signals.

Characterize molecular motion and dynamic processes within the crystal lattice.

Provide structural constraints that can be used in combination with computational methods to refine crystal structures determined from powder diffraction data.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in high-resolution spectra of the solid material.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). ub.edu This precision allows for the unambiguous determination of the elemental formula of this compound. nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent atoms, the molecular formula can be confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₀H₁₂N₂O₂S | [M+H]⁺ | 225.06922 | 225.06901 | -0.93 |

| [M-H]⁻ | 223.05472 | 223.05501 | +1.30 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing the molecule's fragmentation pathways. ijcap.inunt.edu For this compound, a plausible fragmentation pathway would involve an initial loss of the carboxyl group (as CO₂ or H₂O + CO) followed by cleavage of the thiomorpholine ring. Analyzing these fragments helps to confirm the connectivity of the different structural units within the molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 225.07 | 179.08 | HCOOH (Formic Acid) | Loss of the carboxylic acid group. |

| 225.07 | 121.05 | C₄H₈NS (Thiomorpholine) | Cleavage of the C-N bond linking the two rings. |

| 179.08 | 104.05 | C₃H₅NS | Fragmentation of the thiomorpholine ring from the decarboxylated precursor. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. nih.govmdpi.com

For this compound, a successful crystallographic analysis would provide:

Absolute Stereochemistry: Unambiguous determination of the arrangement of atoms in space.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the thiomorpholine and pyridine rings in the solid state. This can be compared with the solution-state conformation determined by NMR. mdpi.com

Crystal Packing: Insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and nitrogen atoms, or π-stacking between pyridine rings, that govern how the molecules are arranged in the crystal. nih.gov

This information is crucial for understanding the physical properties of the solid material and for studies in polymorphism, where different crystalline forms of the same compound can exhibit different properties.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a=11.4 Å, b=13.6 Å, c=16.2 Å, β=94.5° |

| Z | Number of molecules per unit cell. | 4 |

| Hydrogen Bonds | Key intermolecular interactions (e.g., O-H···N). | Present |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a characteristic fingerprint of the molecule. For this compound, key functional groups such as the carboxylic acid, the pyridine ring, and the thiomorpholine ring would exhibit distinct absorption bands.

Raman Spectroscopy: This method involves scattering monochromatic light from a laser source. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to FT-IR.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below. These are based on typical frequency ranges for these groups in various organic molecules. pressbooks.pubthermofisher.comlibretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | 3300-2500 (weak) |

| C=O stretch | 1760-1690 (strong) | 1760-1690 (medium) | |

| C-O stretch | 1320-1210 (medium) | 1320-1210 (weak) | |

| Pyridine Ring | C-H stretch (aromatic) | 3100-3000 (medium) | 3100-3000 (strong) |

| C=C/C=N stretch | 1600-1400 (medium) | 1600-1400 (strong) | |

| Thiomorpholine Ring | C-H stretch (aliphatic) | 2960-2850 (strong) | 2960-2850 (strong) |

| C-N stretch | 1250-1020 (medium) | 1250-1020 (weak) | |

| C-S stretch | 700-600 (weak) | 700-600 (strong) |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and intermolecular interactions.

Detailed research on closely related molecules, such as nicotinic acid and its derivatives, has utilized both experimental and computational (DFT) methods to assign vibrational modes precisely. nih.govnih.govjocpr.comresearchgate.net Similar studies on this compound would be necessary to confirm these assignments and provide a deeper understanding of its molecular structure and bonding.

Electronic Circular Dichroism (ECD) for Chiral Derivatives (If Applicable)

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com This technique is invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. researchgate.netnih.govchemrxiv.orgnih.gov

For ECD analysis to be applicable to this compound, a chiral center would need to be present in the molecule. The parent compound, this compound, is achiral. However, if derivatives are synthesized that introduce a stereocenter, for instance, by substitution on the thiomorpholine ring, then ECD would become a critical tool for their stereochemical characterization.

Should a chiral derivative of this compound be synthesized, its ECD spectrum would exhibit positive or negative Cotton effects at specific wavelengths, corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

The application of ECD would involve the following:

Measurement of the ECD spectrum: The chiral derivative would be dissolved in a suitable solvent, and its ECD spectrum would be recorded.

Computational Modeling: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be performed to predict the theoretical ECD spectrum for each possible enantiomer.

Comparison and Assignment: The experimental spectrum would be compared with the calculated spectra. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the chiral derivative.

Currently, there is no available literature detailing the synthesis or ECD analysis of chiral derivatives of this compound. Therefore, this section remains a prospective analysis of a powerful technique that could be applied should such chiral molecules be developed in the future.

Computational and Theoretical Investigations of 2 Thiomorpholinonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-Thiomorpholinonicotinic acid at the atomic level. These computational methods provide detailed insights into the molecule's electronic structure, conformational possibilities, and reactivity patterns, which are crucial for understanding its chemical behavior.

Electronic Structure Analysis (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) and Ab Initio methods are at the forefront of computational chemistry for elucidating the electronic structure of molecules like this compound. These calculations can predict a variety of molecular properties with a high degree of accuracy.

DFT calculations, for instance, are widely used to study the interfacial chemical reactions between molecules. By analyzing the electronic properties, such as ionization potential and electron affinity, researchers can gain insights into the potential applications of these compounds. For example, in studies of related heterocyclic compounds, DFT has been employed to understand their antibacterial and antifungal properties.

Ab Initio methods, while computationally more intensive, provide a rigorous quantum mechanical framework for understanding molecular systems. These calculations are foundational for benchmarking other methods and for obtaining highly accurate data on molecular geometries and energies.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant index of a molecule's stability. For instance, in a study of Niacin (nicotinic acid), a related compound, the HOMO-LUMO energy gap was calculated to be 5.99 eV, indicating its stable nature. researchgate.net Similar calculations for this compound would be invaluable in assessing its kinetic stability and chemical reactivity. The distribution of HOMO and LUMO across the molecule would also reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Nicotinic Acid Derivative (Niacin)

| Property | Value |

| Optimized Energy | -436.987 Hartree |

| HOMO-LUMO Energy Gap | 5.99 eV |

| Chemical Potential | -3.97 eV |

| Electronegativity | 3.97 eV |

| Electrophilicity Index | 3.19 eV |

Data sourced from a DFT study on Niacin. researchgate.net

Conformational Landscape Exploration

The flexibility of the thiomorpholine (B91149) ring and its connection to the nicotinic acid moiety allows this compound to adopt various spatial arrangements or conformations. Understanding this conformational landscape is essential as different conformers can exhibit distinct biological activities and physical properties.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Techniques such as multidimensional conformational analysis can predict the full set of possible structures. For complex molecules, even with a limited number of rotatable bonds, a large number of conformers can exist. Computational studies on molecules with similar structural motifs, like N-acetyl-L-cysteine-N-methylamide, have shown that dozens of stable conformers can be identified through ab initio and DFT calculations. nih.gov

For this compound, the key dihedral angles to consider would be those around the C-N bond connecting the thiomorpholine and pyridine (B92270) rings, as well as the puckering of the thiomorpholine ring itself. The relative energies of these conformers would determine their population at a given temperature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For nicotinic acid and its derivatives, MEP studies have shown that the region near the oxygen atoms of the carboxylic acid group exhibits the highest negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. researchgate.net The nitrogen atom in the pyridine ring also represents a region of negative potential. The hydrogen atoms of the molecule, particularly the one on the carboxylic acid group, show the highest positive potential. researchgate.net

For this compound, an MEP map would similarly highlight the electronegative oxygen and nitrogen atoms as centers of negative potential, while the hydrogens would be regions of positive potential. The sulfur atom in the thiomorpholine ring would also influence the electrostatic potential distribution.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing insights into processes such as solvation and intermolecular interactions.

Solvation Effects

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study solvation effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water).

These simulations can reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. The nature of these interactions, whether they are hydrogen bonds or weaker van der Waals forces, can affect the solute's conformation and reactivity. For instance, studies on nicotinamide, a related compound, have shown that solute-solvent intermolecular interactions are significant in various solvent systems. nih.govresearchgate.net

By running simulations in different solvents, it is possible to understand how the properties of this compound might change in different biological or chemical environments. This is crucial for applications where the molecule might be used in aqueous solutions or other solvent mixtures.

Intermolecular Interaction Dynamics

MD simulations can also be used to study the interactions between multiple molecules of this compound or its interactions with other molecules, such as biological macromolecules. These simulations can provide a detailed view of the binding process, including the formation and breaking of intermolecular bonds over time.

For example, MD simulations have been used to investigate the binding of nicotinamide derivatives to protein targets, revealing the key amino acid residues involved in the interaction and the stability of the protein-ligand complex. nih.gov In such studies, the binding energy can be calculated to quantify the strength of the interaction.

In the context of this compound, MD simulations could be employed to study its self-aggregation behavior or its potential to bind to a specific biological target. By analyzing the trajectories of the atoms over the course of the simulation, researchers can identify stable binding modes and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Docking Studies (e.g., Ligand-Protein, Ligand-Nucleic Acid Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand with a protein or nucleic acid target. The process typically involves three key steps: protein flexibility, ligand sampling, and scoring function.

In a hypothetical study of this compound, molecular docking could be employed to investigate its interaction with various biological targets. For instance, its structural similarity to nicotinic acid might suggest docking studies against nicotinic acid receptors or enzymes involved in its metabolic pathway. The binding affinity, typically expressed in kcal/mol, along with the identification of key interactions such as hydrogen bonds and hydrophobic interactions, would provide insights into its potential biological activity. nih.gov

A typical molecular docking study would involve preparing the 3D structure of this compound and the target macromolecule (e.g., a protein from the Protein Data Bank). Docking software would then be used to predict the binding poses and calculate the binding energies.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Target A | -7.5 | TYR23, LYS45, ASP102 | 2 |

| Target B | -6.8 | PHE88, VAL12, ILE100 | 1 |

| Target C | -5.2 | GLU56, ARG78 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR model, often expressed as an equation, can help in understanding which structural features are crucial for the observed biological activity and can guide the design of more potent analogs.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

| LogP | A measure of the molecule's hydrophobicity. |

| Molecular Weight | The mass of one mole of the substance. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, a descriptor for drug transport properties. |

| Dipole Moment | A measure of the polarity of the molecule. |

This table lists common descriptors and is for illustrative purposes.

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. dergipark.org.tr Methods like Density Functional Theory (DFT) can be used to model the reaction pathway of the synthesis of this compound or its subsequent reactions. mdpi.com

By calculating the energies of reactants, products, and transition states, a potential energy surface can be constructed, providing a detailed picture of the reaction dynamics.

Table 3: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Products | -15.8 |

This table is a hypothetical representation of a reaction energy profile and does not reflect actual data.

Reactivity Profiles and Mechanistic Studies of 2 Thiomorpholinonicotinic Acid

Acid-Base Chemistry and pKa Determination

2-Thiomorpholinonicotinic acid possesses multiple functional groups that contribute to its acid-base properties: a carboxylic acid group, a pyridine (B92270) nitrogen, and a thiomorpholine (B91149) nitrogen. The acidity of the molecule is primarily determined by the carboxylic acid group, while the basicity arises from the lone pairs of electrons on the two nitrogen atoms.

The dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For the carboxylic acid group on the nicotinic acid ring, the pKa is influenced by the electronic effects of the pyridine nitrogen and the thiomorpholino substituent. The pKa of the parent nicotinic acid is approximately 4.85. chemicalbook.comdrugfuture.com The presence of the thiomorpholino group, which can act as an electron-donating group, may slightly alter this value. The pyridine nitrogen is basic and can be protonated, with the pKa of its conjugate acid being a key parameter. Similarly, the nitrogen atom within the thiomorpholine ring also exhibits basicity.

A summary of the key ionizable groups and their expected pKa values is presented below. Precise experimental determination via potentiometric titration would be necessary to confirm these values for the specific molecule.

| Functional Group | Type | Estimated pKa |

| Carboxylic Acid (-COOH) | Acidic | ~4.8 |

| Pyridine Nitrogen | Basic | (pKa of conjugate acid) |

| Thiomorpholine Nitrogen | Basic | (pKa of conjugate acid) |

Table 1: Estimated pKa values for the ionizable groups of this compound.

Electrophilic Aromatic Substitution Reactions of the Nicotinic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. wikipedia.org However, the nicotinic acid ring, a derivative of pyridine, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring significantly less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation further deactivates the ring, making substitution even more challenging. wikipedia.orgquora.com

The regioselectivity of any potential EAS reaction is governed by the directing effects of the existing substituents: the carboxyl group and the thiomorpholino group.

Carboxyl Group (-COOH): This group is a deactivating, meta-director due to its electron-withdrawing nature. youtube.com

Thiomorpholino Group: Attached via its nitrogen atom, this group acts as an activating, ortho, para-director. The lone pair on the nitrogen can donate electron density into the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during attack at these positions. youtube.com

Given these opposing effects, predicting the outcome of an EAS reaction is complex. The strong deactivation of the pyridine ring suggests that harsh reaction conditions would be necessary, and the reaction may not be feasible at all. wikipedia.orgquora.com If a reaction were to occur, the position of electrophilic attack would depend on the balance between the deactivating nature of the ring and the carboxyl group versus the activating nature of the thiomorpholino group.

Nucleophilic Reactions Involving the Carboxyl Group and Sulfur Atom

The molecule offers two primary sites for nucleophilic reactions: the carbonyl carbon of the carboxyl group and the sulfur atom of the thiomorpholine moiety.

Reactions of the Carboxyl Group: The carboxyl group can undergo nucleophilic acyl substitution. nih.gov Common reactions include esterification and amide formation. However, the hydroxyl group (-OH) is a poor leaving group, so direct reaction with nucleophiles like alcohols or amines is typically slow. The reaction is often catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Alternatively, the hydroxyl group can be converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to a more reactive acyl chloride, which can then readily react with a wide range of nucleophiles.

Nucleophilicity of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is a potent nucleophile. libretexts.org Despite sulfur being less electronegative than oxygen, its valence electrons are more polarizable and held further from the nucleus, making it a "softer" and generally stronger nucleophile. chemistrysteps.comyoutube.com This enhanced nucleophilicity allows the sulfur atom to readily participate in SN2 reactions. For example, it can react with alkyl halides to form a ternary sulfonium (B1226848) salt. libretexts.org This reactivity is a key feature of thioethers and is expected to be a primary reaction pathway for the thiomorpholine moiety in the presence of suitable electrophiles.

Redox Chemistry of the Thiomorpholine Moiety

The sulfur atom in the thiomorpholine ring is in the -2 oxidation state and can be readily oxidized. jchemrev.com This redox activity is a characteristic feature of thioethers. Controlled oxidation, often using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), can convert the sulfide (B99878) to a sulfoxide (B87167). organic-chemistry.org Further oxidation under more vigorous conditions can yield the corresponding sulfone, where the sulfur atom is in a higher oxidation state. organic-chemistry.org

The oxidation process can be summarized as follows:

Sulfide → Sulfoxide: The first oxidation step yields the thiomorpholine-S-oxide derivative. This reaction has been observed in the biodegradation of thiomorpholine itself. nih.gov

Sulfoxide → Sulfone: The second oxidation step results in the formation of the thiomorpholine-S,S-dioxide.

This stepwise oxidation allows for the synthesis of derivatives with different electronic and steric properties, highlighting the versatility of the thiomorpholine moiety in chemical transformations. researchgate.net

Reactivity in the Presence of Metal Ions: Speciation Studies

This compound is a multidentate ligand, capable of coordinating to metal ions through several potential donor atoms. researchgate.net The study of the specific complexes that form in solution at different pH values is known as speciation. The potential coordination sites include:

The oxygen atoms of the carboxylate group.

The nitrogen atom of the pyridine ring.

The nitrogen atom of the thiomorpholine ring.

The sulfur atom of the thiomorpholine ring.

The presence of multiple donor atoms allows the molecule to act as a chelating agent, forming stable ring structures with a central metal ion. nih.govimedpub.com The formation of complexes with various metal ions like Cu(II), Co(II), Ni(II), and Zn(II) can be anticipated. hacettepe.edu.tr Speciation studies, typically conducted using pH-metric titrations and analyzed with computer programs, would reveal the stoichiometry and stability constants of the various metal-ligand species (e.g., ML, ML₂, MLH) that form in solution. jinjingchemical.com The stability of these complexes would follow predictable trends, such as the Irving-Williams series.

| Potential Donor Atom | Functional Group |

| Oxygen | Carboxylate |

| Nitrogen | Pyridine Ring |

| Nitrogen | Thiomorpholine Ring |

| Sulfur | Thiomorpholine Ring |

Table 2: Potential Metal Ion Donor Atoms in this compound.

Kinetic and Thermodynamic Analysis of Key Reactions

Understanding the rates and energy changes associated with the reactions of this compound is crucial for controlling reaction outcomes.

Kinetic Analysis: Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature, pH) to determine the reaction order and rate constants. tandfonline.com For example, the rate of esterification of the carboxyl group could be monitored over time to establish the reaction kinetics. researchgate.netmdpi.com Such studies often reveal the reaction mechanism, including the identification of the rate-determining step. mdpi.com For instance, in electrophilic aromatic substitution, the initial attack of the electrophile to break aromaticity is typically the slow, rate-determining step, associated with a high activation energy. masterorganicchemistry.com

Biological and Pharmacological Investigations: Mechanistic Insights of 2 Thiomorpholinonicotinic Acid and Its Derivatives

Mechanism of Action at the Sub-cellular Level:Without foundational data on molecular targets and pathway modulation, any description of the sub-cellular mechanism of action for 2-Thiomorpholinonicotinic acid would be purely speculative.

While the core structures of thiomorpholine (B91149) and nicotinic acid are found in various biologically active molecules, the specific combination and arrangement in this compound presents a unique chemical entity for which the biological and pharmacological profile has not yet been characterized in accessible scientific literature. Future research may shed light on the potential activities of this compound, but at present, it remains an unstudied molecule in the context of the requested detailed analysis.

Mitochondrial Function Assessment

No studies were found that specifically assess the impact of this compound or its derivatives on mitochondrial function. General methods for evaluating mitochondrial function often include measuring respiratory parameters (such as State 3 and State 4 respiration), assessing the activity of enzyme complexes within the electron transport chain, and analyzing mitochondrial membrane potential. mmpc.orgnih.govnih.govresearchgate.netintegrativepro.com

Lysosomal Activity Modulation

There is no available research on how this compound or its derivatives modulate lysosomal activity. The regulation of lysosomal function is critical for cellular homeostasis, and its modulation is a therapeutic strategy for various diseases. nih.govmdpi.comresearchgate.netmdpi.com Lysosomal activity can be assessed by measuring lysosomal pH, the activity of lysosomal enzymes like cathepsins, and the biogenesis of lysosomes. nih.gov

Induced Biological Responses: Mechanistic Pathways (e.g., Apoptosis, Anti-proliferation, Anti-inflammatory Effects)

Specific data on the biological responses induced by this compound are not present in the current scientific literature.

Apoptosis Induction Mechanisms

No information is available regarding the apoptosis-inducing capabilities of this compound. The induction of apoptosis is a key mechanism for many therapeutic agents. nih.gov Mechanistic studies in this area typically investigate the activation of caspases, the regulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the disruption of the mitochondrial membrane potential. mdpi.comnih.govmdpi.comresearchgate.netmdpi.com

Cell Cycle Arrest Pathways

The effect of this compound on cell cycle progression has not been documented. Cell cycle arrest is a common anti-proliferative mechanism. mdpi.comnih.gov Investigations into cell cycle arrest pathways often involve flow cytometry to determine the cell population in different phases (G1, S, G2/M) and western blot analysis to measure the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.comresearchgate.netnih.gov

Inflammatory Mediator Modulation

There are no studies detailing the modulation of inflammatory mediators by this compound. While derivatives of its parent structures, nicotinic acid and thiomorpholine, have been noted for anti-inflammatory potential, this specific compound remains uninvestigated. jchemrev.comnih.gov Research in this area typically focuses on the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the modulation of inflammatory cytokines such as TNF-α and interleukins. nih.govnih.govfrontiersin.orgnih.govnih.gov

Interactions with Key Biological Systems (e.g., Central Nervous System, Cardiovascular, Metabolic Systems)

No published data exists on the interactions of this compound with the central nervous system, cardiovascular system, or metabolic systems. The interaction between the central nervous system and peripheral metabolic organs is a complex area of research. nih.govmdpi.com Nicotinic acid itself has known metabolic effects, but these cannot be extrapolated to the derivative without specific experimental evidence. nih.govresearchgate.net Similarly, while various chemical entities are studied for their effects on these systems, this compound is not among them in the available literature.

Advanced Analytical Techniques for Studying 2 Thiomorpholinonicotinic Acid Interactions with Biomolecules

Spectroscopic Methods for Ligand-Biomolecule Interaction Analysis

Spectroscopic techniques are invaluable for studying molecular interactions as they are often non-invasive and can provide a wealth of information in real-time.

Fluorescence spectroscopy is a highly sensitive method that measures the fluorescence emission from intrinsic fluorophores within a biomolecule (e.g., tryptophan and tyrosine residues in proteins) or from extrinsic fluorescent probes.

Fluorescence Quenching: This technique is widely used to determine binding affinities. The binding of a ligand, such as 2-Thiomorpholinonicotinic acid, near an intrinsic fluorophore of a biomolecule can lead to a decrease (quenching) of the fluorescence intensity. This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). By titrating the biomolecule with increasing concentrations of this compound and monitoring the decrease in fluorescence, the binding constant (K_b) and the number of binding sites (n) can be calculated using the Stern-Volmer equation. For instance, the interaction of 2-Thioxanthone acetic acid with ct-DNA showed a significant increase in fluorescence intensity, which was highly sensitive to the DNA concentration. doi.org

Fluorescence Anisotropy: This method provides information about the size and shape of a molecule and changes in these properties upon binding. When a fluorescently labeled molecule is excited with polarized light, it emits partially polarized light. The degree of polarization, or anisotropy, is dependent on the rotational diffusion of the molecule. When a small molecule like this compound binds to a larger biomolecule, the rotational speed of the complex decreases, leading to an increase in anisotropy. This change can be used to quantify the binding affinity.

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is highly dependent on the distance between the donor and acceptor fluorophores, making it a "molecular ruler" for measuring conformational changes or binding events. In the context of this compound, if the target biomolecule is labeled with a donor fluorophore and the ligand with an acceptor (or vice versa), binding would bring them into proximity, resulting in a FRET signal. This can be used to confirm binding and measure the distance between the binding site and the labeled position on the biomolecule.

| Parameter | Description | Hypothetical Value for this compound-Protein Interaction |

| Binding Constant (K_b) | Measures the strength of the binding interaction. | 2.5 x 10⁵ M⁻¹ |

| Number of Binding Sites (n) | The stoichiometry of the binding reaction. | ~1 |

| Stern-Volmer Constant (K_SV) | Quenching constant indicating the efficiency of quenching. | 1.8 x 10⁴ M⁻¹ |

| Change in Anisotropy (Δr) | The difference in anisotropy between the bound and free states. | +0.08 |

UV-Visible (UV-Vis) absorption spectroscopy monitors changes in the electronic transitions of molecules. masterorganicchemistry.com The binding of a ligand to a biomolecule can alter the electronic environment of chromophores in either molecule, leading to changes in the UV-Vis absorption spectrum. researchgate.net These changes can manifest as a shift in the maximum absorption wavelength (λ_max) or a change in the molar absorptivity (hypochromism or hyperchromism).

By systematically titrating a fixed concentration of a biomolecule with this compound, a series of UV-Vis spectra can be recorded. doi.org The resulting data can be used to determine the binding constant (K_b). Furthermore, by employing methods like Job's plot (continuous variation method), where the total molar concentration of the ligand and biomolecule is kept constant while their mole fraction is varied, the binding stoichiometry of the complex can be determined.

| Titration Point | Concentration of this compound (μM) | Absorbance at λ_max (e.g., 280 nm) | Δ Absorbance |

| 1 | 0 | 0.850 | 0.000 |

| 2 | 10 | 0.835 | -0.015 |

| 3 | 20 | 0.821 | -0.029 |

| 4 | 30 | 0.808 | -0.042 |

| 5 | 40 | 0.796 | -0.054 |

| 6 | 50 | 0.785 | -0.065 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral biomolecules like proteins and nucleic acids. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. mdpi.com The binding of a small molecule such as this compound can induce conformational changes in the target biomolecule, which are reflected in its CD spectrum. nih.gov

For proteins, far-UV CD (190-250 nm) provides information on the secondary structure content (α-helix, β-sheet, random coil). nih.gov A change in the CD spectrum upon ligand binding indicates an alteration in the protein's conformation. Near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and can detect changes in the tertiary structure of the protein. nih.gov These spectral changes can be monitored as a function of ligand concentration to estimate binding constants. nih.gov

| Secondary Structure | % Content (Apo-Protein) | % Content (Protein + this compound) | % Change |

| α-Helix | 45% | 52% | +7% |

| β-Sheet | 25% | 20% | -5% |

| Random Coil | 30% | 28% | -2% |

Biophysical Techniques

Biophysical methods provide direct measurements of the physical properties of molecular interactions, offering deep insights into the forces driving complex formation.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions. azom.com It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.com In a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). harvard.edukhanacademy.org

The experiment involves titrating this compound into a sample cell containing the target biomolecule at a constant temperature. wikipedia.org The resulting heat changes are measured relative to a reference cell. khanacademy.org The data are plotted as power versus time, and integration of these peaks yields a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. This information reveals the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). khanacademy.org

| Thermodynamic Parameter | Description | Hypothetical Value for this compound-Biomolecule Interaction |

| Binding Affinity (K_D) | Dissociation constant, inverse of the association constant (K_a). | 4.0 μM |

| Stoichiometry (n) | Molar ratio of ligand to biomolecule in the complex. | 1.05 |

| Enthalpy Change (ΔH) | Heat absorbed or released upon binding. | -8.5 kcal/mol |

| Entropy Change (ΔS) | Change in the system's disorder upon binding. | +5.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | Overall energy change, indicating spontaneity. | -7.4 kcal/mol |

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. springernature.comnih.gov It provides valuable information on the kinetics of a binding event, including the association rate constant (k_a) and the dissociation rate constant (k_d). nih.gov

In a typical SPR experiment, the biomolecule (ligand) is immobilized on the surface of a sensor chip. springernature.com A solution containing this compound (analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The association phase is monitored during the injection of the analyte, followed by a dissociation phase where a buffer flows over the surface. springernature.com By fitting the resulting sensorgram to kinetic models, the rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D = k_d/k_a) can be precisely determined. nih.govresearchgate.net

| Kinetic Parameter | Description | Hypothetical Value for this compound-Biomolecule Interaction |

| Association Rate (k_a) | The rate of complex formation. | 3.1 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | The rate of complex decay. | 1.2 x 10⁻³ s⁻¹ |

| Dissociation Constant (K_D) | Measure of binding affinity (k_d/k_a). | 3.9 μM |

Microscale Thermophoresis (MST) for Binding Affinity

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. nanotempertech.com The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov When a small molecule ligand like this compound binds to a larger, fluorescently labeled target biomolecule, these properties are altered, leading to a change in the thermophoretic movement of the complex compared to the unbound biomolecule. nanotempertech.com

In a hypothetical MST experiment, a target protein, fluorescently labeled, would be kept at a constant concentration, while this compound would be titrated in a series of increasing concentrations. The samples are loaded into glass capillaries, and an infrared laser creates a precise microscopic temperature gradient. nanotempertech.comnrel.gov The movement of the fluorescently labeled protein is monitored. By plotting the change in the normalized fluorescence against the logarithm of the ligand concentration, a binding curve is generated. From this curve, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be accurately determined. nanotempertech.com A lower Kd value signifies a higher binding affinity. nanotempertech.com

Hypothetical MST Data for this compound Binding to Target Protein X

| Concentration of this compound (µM) | Normalized Fluorescence (Fnorm) |

|---|---|

| 0.01 | 1.02 |

| 0.1 | 1.15 |

| 1 | 2.54 |

| 10 | 5.89 |

| 50 | 8.76 |

| 100 | 9.95 |

| 200 | 10.11 |

This interactive table presents hypothetical data illustrating the expected change in fluorescence as the concentration of the ligand increases, from which a Kd value could be calculated.

Chromatographic and Electrophoretic Techniques

Affinity Chromatography for Target Fishing

Affinity chromatography is a powerful technique used for "target fishing," which aims to identify the specific biomolecular targets of a bioactive small molecule from a complex biological sample like a cell lysate. nih.govnih.gov The principle relies on the specific, reversible binding interaction between the small molecule (the ligand) and its target protein.

To apply this to this compound, the compound would first be chemically modified to allow its immobilization onto a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. nih.gov This immobilized probe must retain its biological activity to bind its target effectively. nih.gov A cell lysate containing a mixture of thousands of proteins is then passed over this matrix. Proteins that have a specific affinity for this compound will bind to the matrix, while non-binding proteins will wash through. nih.gov After washing away non-specific binders, the bound proteins are eluted from the support. These eluted proteins are the potential targets of this compound and can then be identified using techniques like mass spectrometry. nih.gov

Hypothetical Target Proteins for this compound Identified via Affinity Chromatography

| Elution Fraction | Protein ID (Hypothetical) | Purity (%) | Potential Function |

|---|---|---|---|

| 1 | P12345 | 95 | Kinase |

| 2 | Q67890 | 92 | Transcription Factor |

| 3 | A1B2C3 | 88 | Metabolic Enzyme |

This interactive table shows a hypothetical outcome of an affinity chromatography experiment, listing potential protein targets fished from a cell lysate using an immobilized this compound probe.

Capillary Electrophoresis for Interaction Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.org Affinity Capillary Electrophoresis (ACE) is a variant used to study non-covalent interactions and determine binding constants. acs.org The separation principle is based on the change in electrophoretic mobility of a molecule when it forms a complex with a binding partner. acs.org

In a hypothetical ACE study of this compound, the capillary would be filled with a buffer containing a specific concentration of a potential target protein. A sample of this compound is then injected and a voltage is applied. The migration time of this compound is measured. This experiment is repeated with varying concentrations of the target protein in the buffer. If this compound binds to the protein, its migration time will change depending on the size and charge of the resulting complex. By analyzing the change in migration time as a function of the protein concentration, the binding affinity (Kd) can be determined. acs.org

Mass Spectrometry-Based Approaches for Complex Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is invaluable for characterizing biomolecular complexes due to its high sensitivity and accuracy. "Soft ionization" techniques are particularly useful as they can transfer intact, non-covalent complexes from solution into the gas phase for analysis. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions directly from a liquid solution, making it ideal for studying non-covalent protein-ligand complexes. nih.gov The technique preserves these weak interactions, allowing for the direct observation of the complex in the mass spectrometer. creative-proteomics.com

In a hypothetical study, a solution containing a target protein and this compound would be infused into the ESI source. The mass spectrometer would then detect ions corresponding to the unbound protein, the unbound small molecule, and, crucially, the non-covalent complex of the protein bound to this compound. By measuring the relative intensities of the bound and unbound protein signals, it is possible to determine the binding stoichiometry and estimate the dissociation constant. creative-proteomics.com

Hypothetical ESI-MS Data for Protein X and this compound Complex

| Species Detected | Observed Mass-to-Charge (m/z) | Calculated Molecular Weight (Da) |

|---|---|---|

| Unbound Protein X | 2500.5 | 25,000 |

| Protein X + 1 Ligand | 2522.7 | 25,222 |

| Protein X + 2 Ligands | 2544.9 | 25,444 |

This interactive table illustrates hypothetical mass spectrometry data, showing distinct peaks for the unbound protein and the protein-ligand complex, confirming the interaction and providing stoichiometry.

MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique used in mass spectrometry. mdpi.com In MALDI, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. mdpi.com The time it takes for the ions to travel through a flight tube to the detector (the "time-of-flight") is proportional to their m/z ratio.

While ESI-MS is more commonly used for studying non-covalent interactions, MALDI-MS can also be applied, particularly in screening assays or in conjunction with techniques like affinity chromatography. nih.gov For instance, after an affinity pull-down as described in section 7.3.1, the proteins eluted from the this compound matrix could be spotted onto a MALDI plate. MALDI-TOF MS would then be used to rapidly determine the masses of the captured proteins, leading to their identification through peptide mass fingerprinting after enzymatic digestion. mdpi.com This provides a high-throughput method to identify the proteins that have interacted with the compound of interest. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS-MS) for Interaction Site Identification

Tandem mass spectrometry (MS-MS) is a powerful technique for identifying the specific binding sites of a small molecule on a protein. nih.gov The general workflow involves forming the protein-ligand complex, followed by enzymatic digestion of the protein. The resulting peptide mixture is then analyzed by MS-MS. Peptides that are bound to the ligand can be identified by a characteristic mass shift. Further fragmentation of these ligand-bound peptides in the second stage of mass spectrometry can pinpoint the exact amino acid residues involved in the interaction. researchgate.net

One sophisticated MS-based method is protein painting, which has been successfully used to map the binding sites of ligands on proteins like the Acetylcholine (B1216132) Binding Protein (Ac-AChBP), a model for nicotinic acetylcholine receptors. nih.gov In a hypothetical protein painting experiment to identify the interaction site of a nicotinic acid derivative on Ac-AChBP, the protein would be incubated with the compound. The complex would then be exposed to a chemical "paint" that modifies solvent-accessible residues. The regions of the protein that are protected from the paint due to the binding of the ligand are then identified by mass spectrometry after proteolytic digestion.

| Peptide Sequence | m/z (Unbound) | m/z (Bound) | Mass Shift (Da) | Inferred Binding Residue(s) |

|---|---|---|---|---|

| YSNFEVADDW | 1209.5 | 1209.5 | 0 | - |

| LGSWTYDGNK | 1128.5 | 1251.6 | 123.1 | Tyr-93 |

| VWTPPAIYQR | 1215.7 | 1215.7 | 0 | - |

| WVDYANLVK | 1095.6 | 1218.7 | 123.1 | Trp-147, Tyr-151 |

| TYNSKVVLDV | 1145.6 | 1145.6 | 0 | - |

The data in Table 1 illustrates how MS-MS can identify peptides with a mass shift corresponding to the molecular weight of the bound nicotinic acid derivative (hypothetically 123.1 Da). Subsequent fragmentation and analysis of these peptides would reveal the specific amino acid residues, such as Tyrosine-93, Tryptophan-147, and Tyrosine-151, as being integral to the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Interactions

NMR spectroscopy is a versatile tool for studying biomolecular interactions in solution, providing information on binding affinity, kinetics, and the three-dimensional structure of the complex. nih.gov